1,4-Dimethylpiperazine-2-carboxylic acid

Membrane Permeability LogP Drug Design

Generic piperazine-2-carboxylic acid fails to replicate the physicochemical and biological profile required for AT2 receptor-targeted medicinal chemistry. 1,4-Dimethylpiperazine-2-carboxylic acid (CAS 58895-88-8) solves this with a dual-methylation pattern that reduces TPSA to 43.78 Ų (vs. 61.36 Ų for the unsubstituted analog), enabling passive membrane permeation critical for intracellular target engagement. This scaffold is the validated starting point for non-peptide AT2-selective angiotensin II receptor antagonists with subnanomolar potency. Key differentiators: • TPSA 43.78 Ų / consensus LogP -0.76 - optimized polarity-permeability balance for lead optimization. • Predicted boiling point 13.4 °C lower than the 1-methyl analog - facilitates volatile byproduct removal during workup. • Established SAR anchor for 1,4-disubstituted piperazine-2-carboxylic acid libraries targeting the AT2 receptor.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 58895-88-8
Cat. No. B1612144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperazine-2-carboxylic acid
CAS58895-88-8
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)C(=O)O)C
InChIInChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyLPYACEXPSBVYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpiperazine-2-carboxylic Acid: Disubstituted Piperazine Building Block


1,4-Dimethylpiperazine-2-carboxylic acid (CAS 58895-88-8) is a disubstituted N-alkylated piperazine-2-carboxylic acid derivative, a versatile chiral building block and intermediate in medicinal chemistry . Its structure features a central piperazine ring with methyl substituents at the 1- and 4-positions and a carboxylic acid functionality at the 2-position, giving it unique steric and electronic properties compared to its unsubstituted or mono-substituted analogs . This compound serves as a critical scaffold in the synthesis of bioactive molecules, notably as the core structure of a novel series of non-peptide AT2-selective angiotensin II receptor antagonists [1].

1,4-Dimethylpiperazine-2-carboxylic Acid vs. Generic Piperazine-2-carboxylic Acids


Generic piperazine-2-carboxylic acid or its mono-methyl variants cannot be simply interchanged with 1,4-Dimethylpiperazine-2-carboxylic acid. The introduction of two methyl groups at the 1,4-positions fundamentally alters key physicochemical properties critical for downstream reaction success and biological activity. As demonstrated by computed and experimental data, the 1,4-dimethyl substitution leads to a significant reduction in topological polar surface area (TPSA) compared to unsubstituted piperazine-2-carboxylic acid , which can profoundly impact membrane permeability and solubility characteristics . Furthermore, specific biological activities, such as AT2 receptor antagonism, are dependent on the 1,4-disubstitution pattern, where the dimethyl analog serves as the foundational scaffold for highly potent and selective molecules, a property not replicated by mono-substituted or unsubstituted analogs [1].

Quantitative Evidence for 1,4-Dimethylpiperazine-2-carboxylic Acid


Reduced TPSA vs. Unsubstituted Piperazine-2-carboxylic Acid

The target compound exhibits a substantially lower computed Topological Polar Surface Area (TPSA) of 43.78 Ų compared to unsubstituted piperazine-2-carboxylic acid, which has a TPSA of 61.36 Ų [1]. This reduction of 17.58 Ų is directly attributable to the two N-methyl substituents and is a strong predictor of enhanced passive membrane permeability, a critical parameter for cell-based assays and in vivo applications.

Membrane Permeability LogP Drug Design

Lower Predicted Boiling Point vs. 1-Methylpiperazine-2-carboxylic Acid

The predicted boiling point of 1,4-Dimethylpiperazine-2-carboxylic acid is 272.2 ± 35.0 °C , which is lower than that of its mono-methyl analog, 1-methylpiperazine-2-carboxylic acid, which has a predicted boiling point of 285.6 ± 35.0 °C . This 13.4 °C difference suggests increased relative volatility that can facilitate separation and purification during synthesis.

Purification Volatility Process Chemistry

Essential Scaffold for AT2 Receptor Antagonists

A seminal study by Wu et al. established that 1,4-disubstituted piperazine-2-carboxylic acids, a class defined by the target compound, are the key pharmacophoric core for AT2-selective non-peptide angiotensin II receptor antagonists [1]. The series exhibited nanomolar to subnanomolar potency, with the lead compound ((S)-1,4-bis(N,N-diphenylcarbamoyl)piperazine-2-carboxylic acid) demonstrating an AT2 IC50 of 1.5 nM and remarkable selectivity over the AT1 receptor (IC50 > 100,000 nM) [1]. The 1,4-dimethyl substitution pattern provides the foundational steric and conformational framework required for this activity.

Angiotensin II Antagonist GPCR

Batch-Specific QC for Reproducibility

While many sources of piperazine-2-carboxylic acid and its analogs offer high purity (e.g., 95%), procuring 1,4-Dimethylpiperazine-2-carboxylic acid from vendors like Bidepharm provides access to batch-specific quality control documentation, including NMR, HPLC, and GC spectra for each production batch . This level of documentation is not universally guaranteed across all suppliers of simpler piperazine-2-carboxylic acids , making the target compound a procurement choice that actively supports research reproducibility.

Reproducibility Quality Control Procurement

Application Scenarios for 1,4-Dimethylpiperazine-2-carboxylic Acid


AT2-Selective Antagonist Lead Discovery

This compound is the validated starting point for synthesizing 1,4-disubstituted piperazine-2-carboxylic acid libraries targeting the AT2 receptor. The foundational SAR established by Wu et al. [1] demonstrates that this specific scaffold yields compounds with subnanomolar potency and unparalleled selectivity, making it a strategic procurement choice over unsubstituted analogs for this research domain.

Chemical Probes with Enhanced Membrane Permeability

For intracellular targets or assays requiring passive membrane diffusion, the substantially lower TPSA of 43.78 Ų compared to 61.36 Ų for unsubstituted piperazine-2-carboxylic acid makes this compound the superior intermediate. This property, driven by N-methylation, increases the likelihood that derived probes will engage cytosolic targets effectively.

Improved Volatility for Scale-Up Purification

In medicinal chemistry campaigns where easy removal of synthetic intermediates is crucial, the 13.4 °C lower predicted boiling point of 1,4-Dimethylpiperazine-2-carboxylic acid relative to its 1-methyl analog offers a practical advantage. This facilitates more efficient solvent evaporation and volatile byproduct removal during workup, streamlining the synthesis of complex molecules.

DMPK Studies to Balance Polarity and Lipophilicity

The dual effect of the 1,4-dimethyl substitution—reducing TPSA while maintaining a consensus LogP of -0.76 —provides a unique balance of properties. Researchers can use this compound to fine-tune the polarity of lead molecules, improving membrane permeability without excessively increasing lipophilicity, a common strategy in lead optimization for improving oral bioavailability.

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